molecular formula C12H14O3 B1273468 4-(Allyloxy)-3-ethoxybenzaldehyde CAS No. 225939-36-6

4-(Allyloxy)-3-ethoxybenzaldehyde

Cat. No. B1273468
M. Wt: 206.24 g/mol
InChI Key: JHYGKIUUKNSJTF-UHFFFAOYSA-N
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Description

The compound 4-(Allyloxy)-3-ethoxybenzaldehyde is a chemical derivative of benzaldehyde, which is structurally related to other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential reactivity. For instance, the study of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, provides a basis for understanding the spectroscopic and quantum chemical properties that could be relevant to 4-(Allyloxy)-3-ethoxybenzaldehyde as well .

Synthesis Analysis

The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, involves regioselective reductive alkylation, which could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack (V-H) reactions with high yield suggests a possible synthetic route for the target compound by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

Spectroscopic and quantum chemical investigations, such as those performed on 4-hexyloxy-3-methoxybenzaldehyde, could be applied to 4-(Allyloxy)-3-ethoxybenzaldehyde to determine its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO analysis and molecular electrostatic potential (MEP) . These analyses are crucial for understanding the molecular structure and predicting the reactivity of the compound.

Chemical Reactions Analysis

The electrochemical behavior of related compounds, such as 3,4-dihydroxybenzaldehyde, provides insights into the types of reactions that 4-(Allyloxy)-3-ethoxybenzaldehyde might undergo, such as methoxylation or dimerization under specific conditions . Furthermore, the synthesis of benzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates that allyloxy-substituted benzaldehydes can participate in cyclization reactions, which could be relevant for the target compound .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 4-(Allyloxy)-3-ethoxybenzaldehyde are not directly reported in the provided papers, the studies on similar compounds can be used to infer certain properties. For example, the high yield synthesis of 4-benzyloxy-2-methoxybenzaldehyde suggests that the target compound might also be synthesized with good efficiency under optimized conditions . The spectroscopic data from related compounds can help predict the UV-vis, IR, and NMR spectra of 4-(Allyloxy)-3-ethoxybenzaldehyde .

Scientific Research Applications

Molecular Interactions and Vibrational Relaxation

Research on similar compounds, such as 3-phenoxybenzaldehyde and 4-ethoxybenzaldehyde, involved analyzing molecular interactions in different solvents using Raman spectroscopy. This study highlighted the importance of molecular interactions and vibrational relaxation phenomena in these substances (Ramakrishnan et al., 2009).

Vibrational Dynamics in Solid State

Another study provided insights into the vibrational dynamics of 4-ethoxybenzaldehyde in the solid state through Inelastic Neutron Scattering (INS) spectroscopy and periodic DFT calculations. This research is critical for understanding the physical properties of these compounds at a molecular level (Ribeiro-Claro et al., 2021).

Anticancer Activity

A study involving a compound synthesized using 4-allyloxy-3-methoxybenzaldehyde demonstrated cytotoxic activity against certain cancer cells. This indicates the potential application of similar compounds in cancer research and treatment (Sayekti et al., 2021).

Crystal Structure and Chemical Synthesis

Research on compounds like 4-ethoxybenzaldehyde has involved studying their crystal structures and conducting chemical synthesis for various applications. Such studies contribute to our understanding of these compounds' structural properties and potential uses in synthetic chemistry (Shi et al., 2008).

Solid Phase Organic Synthesis

Benzaldehyde derivatives, including those similar to 4-(allyloxy)-3-ethoxybenzaldehyde, have been investigated as linkers for solid phase organic synthesis. This research is vital for developing new methods in organic synthesis and drug development (Swayze, 1997).

Spectroscopic and Quantum Chemical Investigations

Studies involving derivatives of benzaldehyde, like 4-hexyloxy-3-methoxybenzaldehyde, used spectroscopic and quantum chemical methods to understand their molecular properties. These investigations are crucial for comprehending the electronic and structural characteristics of similar compounds (Abbas et al., 2016).

Chemoselective Benzylation and Allylation

Research on the chemoselective benzylation and allylation of benzaldehyde derivatives, like 4-nitrobenzaldehyde, is essential for the development of new chemical reactions and synthesis methods. This can lead to the creation of novel compounds with diverse applications (Zha et al., 2010).

Safety And Hazards

The safety data sheet for 4-Allyloxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGKIUUKNSJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393315
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-ethoxybenzaldehyde

CAS RN

225939-36-6
Record name 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225939-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl vanillin (21.6 g, 0.130 mol) and allyl bromide (19.9 g, 0.160 mol) were heated under reflux together with potassium carbonate (27.3 g, 0.200 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. A yellow oil was obtained after a thorough concentration of the organic phases.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ghabi, J Brahmi, F Alminderej, S Messaoudi… - Bioorganic …, 2020 - Elsevier
A series of novel isoxazolidines based on benzaldehyde derivatives have been synthesized from the cycloaddition of chiral menthone-based nitrone and allyl phenyl ethers. All …
Number of citations: 29 www.sciencedirect.com
Z Wen, Y Zhang, X Wang, X Zeng, Z Hu, Y Liu… - European Journal of …, 2017 - Elsevier
A double Claisen rearrangements synthetic strategy was established for the total synthesis of 4,4′-dimethyl medicagenin (compound 6c). A series of its analogs also were prepared, …
Number of citations: 18 www.sciencedirect.com

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